4-methyl-2-[4-(2-oxo-2-phenylethoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
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Overview
Description
4-methyl-2-[4-(2-oxo-2-phenylethoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-[4-(2-oxo-2-phenylethoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include phenylacetic acid derivatives, isoindole precursors, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-[4-(2-oxo-2-phenylethoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .
Scientific Research Applications
4-methyl-2-[4-(2-oxo-2-phenylethoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism by which 4-methyl-2-[4-(2-oxo-2-phenylethoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoindole derivatives and phenylethoxy-substituted molecules. Examples include:
- 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
- 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide .
Uniqueness
What sets 4-methyl-2-[4-(2-oxo-2-phenylethoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H21NO4 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
4-methyl-2-(4-phenacyloxyphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C23H21NO4/c1-15-6-5-9-19-21(15)23(27)24(22(19)26)17-10-12-18(13-11-17)28-14-20(25)16-7-3-2-4-8-16/h2-8,10-13,15,19,21H,9,14H2,1H3 |
InChI Key |
BCVYHLCHQZPGKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)OCC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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